- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

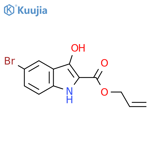

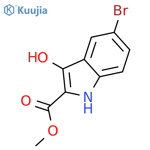

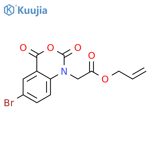

Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

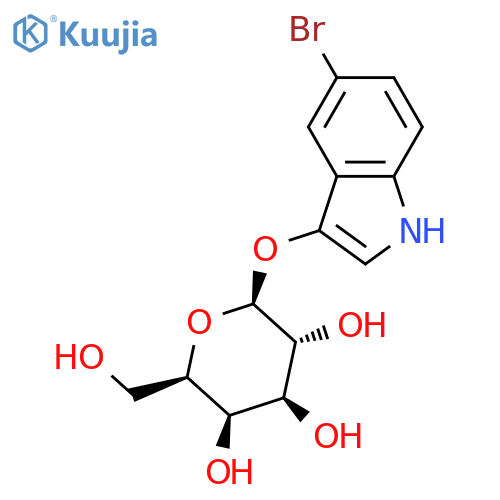

97753-82-7 structure

商品名:5-Bromo-3-indolyl β-D-galactopyranoside

CAS番号:97753-82-7

MF:C14H16BrNO6

メガワット:374.183943748474

MDL:MFCD00063691

CID:61912

PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]

- 5-Bromo-3-indolyl-β-D-galactopyranoside

- 5-Bromoindol-3-yl-β-D-galactoside

- -<small>D<

- 5-Bromo-3-indolyl-b-D-galactopyranoside

- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE

- acirc-D-galactoside

- BLUE-GAL

- BLUO-GAL

- 5-Bromo-3-indolyl β-D-galactopyranoside

- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)

- C14H16BrNO6

- 5-Brig

- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Blue gal

- 5-Bromo-3-indolyl-beta-galactoside

- BIMB1030

- KM3453

- GC1105

- 5-Bromo-3-indolyl b-D-galactopyranoside

- AK117469

- AX8102881

- W0425

- 753B827

- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H

- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)

- D

- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)

- MFCD00063691

- DTXSID50869306

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)

- 5-Bromo-3-indolyl beta -D-galactopyranoside

- HY-137276

- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- SCHEMBL1160155

- 97753-82-7

- B-8900

- A-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside

- LINMATFDVHBYOS-MBJXGIAVSA-N

- CS-0137503

- Bluo-Gal, reagent for selection of recombinant bacterial clones

- C16853

- 5-Bromo-3-indoxyl-beta-D-galactopyranoside

- AKOS016010516

- 5-Bromo-1H-indol-3-yl hexopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%

- AS-64090

- 5-Bromo-3-indolyl

- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl

-

- MDL: MFCD00063691

- インチ: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1

- InChIKey: LINMATFDVHBYOS-MBJXGIAVSA-N

- ほほえんだ: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

計算された属性

- せいみつぶんしりょう: 373.01600

- どういたいしつりょう: 373.016

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 色と性状: ベージュパウダー

- 密度みつど: 1.824

- ゆうかいてん: Not available

- ふってん: 646.6°C at 760 mmHg

- フラッシュポイント: 344.9°C

- 屈折率: 1.73

- ようかいど: DMF: soluble

- すいようせい: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).

- PSA: 115.17000

- LogP: 0.10910

- ひせんこうど: -34.5 º (c=1% in DMF/H2O 1:1)

- じょうきあつ: Not available

- ようかいせい: 未確定

- 光学活性: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22-S24/25

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:−20°C

5-Bromo-3-indolyl β-D-galactopyranoside 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-3-indolyl β-D-galactopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100267-5g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 95% | 5g |

$345 | 2022-09-28 | |

| abcr | AB353564-1 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 1 g |

€174.90 | 2023-07-19 | |

| Apollo Scientific | BIMB1030-1g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 1g |

£42.00 | 2025-02-19 | ||

| MedChemExpress | HY-137276-10mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 99.40% | 10mg |

¥380 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |

Bluo-Gal |

97753-82-7 | ≥98% | 5mg |

¥102.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 98.0%(LC) | 20mg |

¥265.0 | 2022-05-30 | |

| Matrix Scientific | 099990-250mg |

5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |

97753-82-7 | 95+% | 250mg |

$435.00 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 25mg |

¥230元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 100mg |

¥985.00元 | 2023-09-15 | |

| abcr | AB353564-5 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 5 g |

€550.00 | 2023-07-19 |

5-Bromo-3-indolyl β-D-galactopyranoside 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Methanol ; 2 h, 40 - 45 °C

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

1.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Amberlite IR 120 ; neutralized

リファレンス

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate

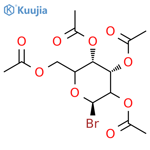

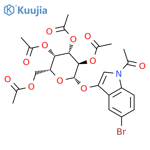

- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

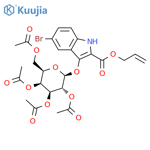

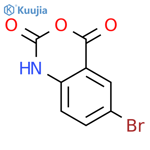

- 6-bromo-1H-3,1-benzoxazine-2,4-dione

- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)

- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

- 2-Acetamido-5-bromobenzoic acid

- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate

- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

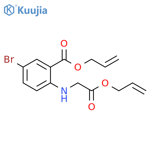

- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester

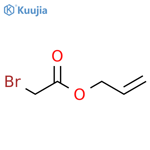

- 2-Bromo-acetic Acid 2-Propen-1-yl Ester

- 2-Amino-5-bromobenzoic acid

- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) 関連製品

- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)

- 1785764-05-7(4-[3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid)

- 16858-50-7(2-ethyl-6-methylpyrimidin-4-ol)

- 116480-62-7(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine)

- 2248295-45-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylate)

- 2228205-89-6(5-(1-bromopropan-2-yl)-4,6-dichloropyrimidine)

- 1204-74-6(3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid)

- 1380089-34-8((3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate)

- 1261831-21-3(Dimethyl-(3'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-yl)-amine)

- 2171826-55-2(4-chloro-5-ethyl-6-methyl-2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

清らかである:99%

はかる:1g

価格 ($):436.0